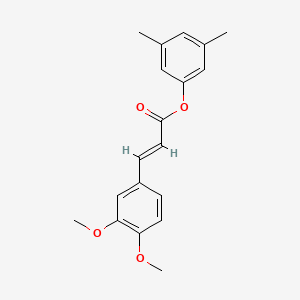

![molecular formula C9H12ClN3O3S B5518528 N-[(2-氯苯基)磺酰基]-2,2-二甲基肼甲酰胺](/img/structure/B5518528.png)

N-[(2-氯苯基)磺酰基]-2,2-二甲基肼甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide often involves the formation of sulfonyl and hydrazine functionalities. A notable method includes the reaction of chlorophenyl derivatives with hydrazine under conditions that favor the formation of sulfonylhydrazine linkages. The specifics of the synthesis can vary based on the desired substituents and the targeted molecular structure, aiming for high yields and selectivity under mild conditions (Dong‐Fen Luo et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has revealed intricate details about their conformation and stabilization mechanisms. For example, studies on N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide showed that the molecule is stabilized by extensive intramolecular hydrogen bonds. The heterocyclic rings often adopt specific conformations, such as half-chair, influenced by the presence of sulfonyl and chlorophenyl groups (W. Siddiqui et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide and its derivatives are diverse, including oxidation, reduction, and nucleophilic substitution reactions. These compounds can undergo transformations that affect their sulfonyl and hydrazine groups, leading to the formation of new derivatives with varied chemical properties. The presence of a sulfonyl group adjacent to a hydrazine moiety facilitates reactions that can be exploited for synthesizing a wide range of chemical structures (K. Shyam et al., 1993).

Physical Properties Analysis

The physical properties of N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. These properties are critical for determining the compound's applicability in various scientific and industrial contexts. The introduction of sulfonyl and chlorophenyl groups typically enhances the compound's solubility in organic solvents, making it suitable for a range of chemical reactions and processes (H. Kiani et al., 2013).

Chemical Properties Analysis

The chemical properties of N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide derivatives are characterized by their reactivity towards various chemical reagents. The sulfonyl group, in particular, plays a significant role in determining the compound's reactivity, as it can participate in sulfonylation reactions, contributing to the synthesis of sulfonamide-based compounds with potential applications in diverse fields (J. Gillette & J. J. Kamm, 1960).

科学研究应用

合成和生物学评估

研究探索了新型苯磺酰胺衍生物的合成及其生物学应用。例如,已通过与水合肼的反应合成磺酰胺衍生物,以产生对某些细胞系具有抗肿瘤活性的化合物。这些研究强调了磺酰胺化合物在药物化学中的潜力,特别是对于抗肿瘤应用 (Fahim & Shalaby, 2019)。

材料科学应用

基于新型二胺单体的含有砜醚键的新型聚酰胺已被研究其机械和热学性质。这些材料表现出高的玻璃化转变温度和稳定性,使其成为高性能聚合物材料的合适候选者 (Sheng et al., 2010)。

环境污染物去除

已研究了来自平菇的漆酶降解环境污染物(如氯酚、硝基酚和磺酰胺类抗生素)的能力。这项研究突出了使用漆酶进行生物修复和降解有害环境污染物 的潜力 (Zhuo et al., 2018)。

抑制剂和传感器

磺酰胺化合物已被研究为酶和受体的抑制剂,为各种疾病的新药设计提供了见解。此外,已经开发了基于磺酰胺的传感器来检测 Cd2+ 和 CN− 等离子,这可能在环境监测和生物成像中得到应用 (Vullo et al., 2005)。

属性

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-(dimethylamino)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O3S/c1-13(2)11-9(14)12-17(15,16)8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQXGHXGALPZET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=O)NS(=O)(=O)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)

![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)

![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)

![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)

![9-[2-(1H-benzimidazol-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5518539.png)

![2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5518547.png)